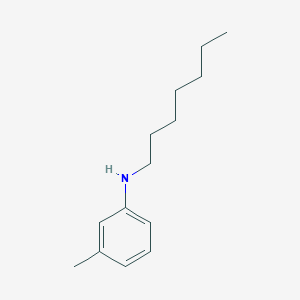
3-Bromo-4-iodo-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-iodo-5-nitropyridine is a heterocyclic organic compound with the molecular formula C5H2BrIN2O2 and a molecular weight of 328.89 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is of interest due to its unique combination of bromine, iodine, and nitro functional groups, which impart distinct chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 3-Bromo-4-iodo-5-nitropyridine can be achieved through various synthetic routes. One common method involves the nitration of 3-bromo-4-iodopyridine using nitric acid in the presence of sulfuric acid . The reaction conditions typically require careful control of temperature and concentration to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial production methods for this compound may involve similar nitration reactions, but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
3-Bromo-4-iodo-5-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like sodium borohydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine or iodine atoms are replaced with aryl or vinyl groups using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-bromo-4-iodo-5-aminopyridine, while Suzuki-Miyaura coupling can produce various substituted pyridines.
Applications De Recherche Scientifique
3-Bromo-4-iodo-5-nitropyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Bromo-4-iodo-5-nitropyridine depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the nitro group and the halogen atoms, which can activate the pyridine ring towards nucleophilic attack . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces .
Comparaison Avec Des Composés Similaires
3-Bromo-4-iodo-5-nitropyridine can be compared with other halogenated nitropyridines, such as:
3-Bromo-5-nitropyridine: Lacks the iodine atom, which may result in different reactivity and applications.
4-Iodo-3-nitropyridine: Lacks the bromine atom, which can influence its chemical properties and reactivity.
3-Chloro-4-iodo-5-nitropyridine:
The uniqueness of this compound lies in its specific combination of bromine, iodine, and nitro groups, which impart distinct chemical properties and reactivity that can be leveraged in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C5H2BrIN2O2 |
|---|---|
Poids moléculaire |
328.89 g/mol |
Nom IUPAC |
3-bromo-4-iodo-5-nitropyridine |
InChI |
InChI=1S/C5H2BrIN2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H |
Clé InChI |
FTEFLOMFWRDXCO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)Br)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



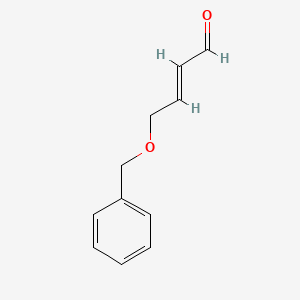
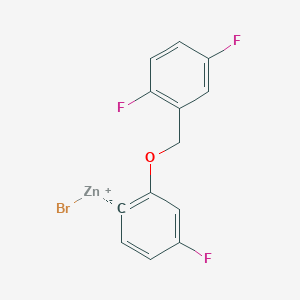
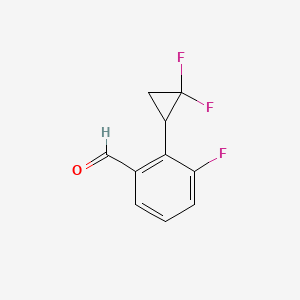
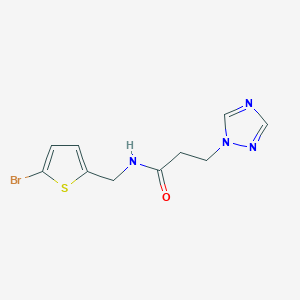
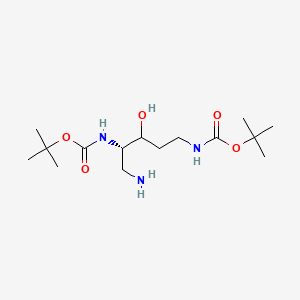
![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)

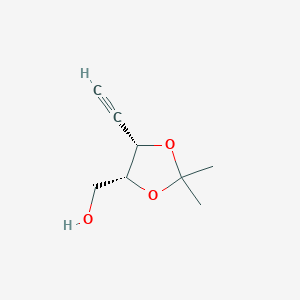
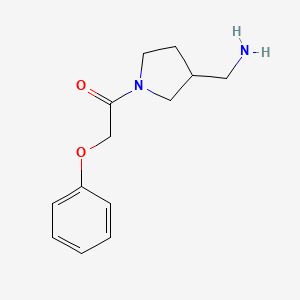
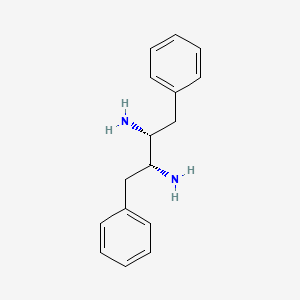
![2-(Imidazo[2,1-b]thiazol-6-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide](/img/structure/B14896773.png)

